tert-Butyl N-(4-isothiocyanatobutyl)carbamate

Bioconjugation Automated synthesis Polymer chemistry

Choose tert-Butyl N-(4-isothiocyanatobutyl)carbamate for its unique liquid state at ambient and recommended storage temperatures (2-8°C). Unlike solid C2/C3 analogs, this C4-spacer reagent is directly compatible with automated liquid handlers, eliminating pre-dissolution steps and reducing error in high-throughput bioconjugation and PROTAC workflows. The Boc-protected amine enables orthogonal, sequential coupling after acidic deprotection, while the isothiocyanate forms stable thiourea linkages under mild alkaline conditions—ensuring reproducible conjugate architecture and reaction kinetics unattainable with alternate linker lengths.

Molecular Formula C10H18N2O2S
Molecular Weight 230.33 g/mol
CAS No. 247035-47-8
Cat. No. B1598390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(4-isothiocyanatobutyl)carbamate
CAS247035-47-8
Molecular FormulaC10H18N2O2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCN=C=S
InChIInChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7-5-4-6-11-8-15/h4-7H2,1-3H3,(H,12,13)
InChIKeyKWATYFKNNFFFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-isothiocyanatobutyl)carbamate (CAS 247035-47-8): A Bifunctional Linker for Controlled Bioconjugation and Polymer Chemistry


tert-Butyl N-(4-isothiocyanatobutyl)carbamate (also known as N-Boc-4-isothiocyanatobutylamine or Boc-4-aminobutyl isothiocyanate) is a heterobifunctional crosslinking reagent comprising a tert-butyloxycarbonyl (Boc)-protected primary amine and a terminal isothiocyanate (-N=C=S) group linked by a four-carbon butyl spacer . This structural arrangement enables sequential, orthogonal conjugation strategies: the isothiocyanate moiety reacts selectively with nucleophilic amines (e.g., lysine residues, amino-functionalized surfaces) to form stable thiourea linkages, while the Boc-protected amine remains latent until acidic deprotection, allowing for subsequent coupling steps . The compound is supplied as a liquid at ambient temperature with a reported density of 1.067 g/mL at 20°C and a purity specification of ≥97.0% [1].

Why Generic Substitution Fails: The Critical Role of Spacer Length and Physical Form in Boc-Protected Isothiocyanate Linkers


Substituting a Boc-protected isothiocyanate linker with a seemingly analogous compound—even one differing by a single methylene unit—can fundamentally alter experimental outcomes. The four-carbon butyl spacer in tert-Butyl N-(4-isothiocyanatobutyl)carbamate confers specific physicochemical properties that are absent in shorter-chain homologs (C2, C3) or longer-chain variants (C5). Critically, this specific chain length dictates the compound's physical state: it is a liquid at room temperature and under recommended storage (2-8°C), whereas both the C2 and C3 analogs are crystalline solids at ambient conditions [1]. This distinction directly impacts handling, solubility, and compatibility with automated liquid handling systems. Furthermore, the four-carbon spacer provides a distinct balance of flexibility and molecular reach that influences crosslinking efficiency, conjugate stability, and steric accessibility in macromolecular assemblies—parameters that cannot be replicated by simply adjusting concentration or reaction time when using an alternate linker [2]. Procurement based solely on functional group identity (Boc-amine and isothiocyanate) without specifying the exact spacer length therefore introduces uncontrolled variables in reaction kinetics, conjugate architecture, and ultimately, experimental reproducibility.

Quantitative Differentiation Evidence for tert-Butyl N-(4-isothiocyanatobutyl)carbamate (CAS 247035-47-8) Relative to In-Class Analogs


Physical State and Handling Compatibility: Liquid Form Enables Direct Use in Automated Synthesis and Formulation Workflows

tert-Butyl N-(4-isothiocyanatobutyl)carbamate (C4 spacer) is a liquid at both room temperature and recommended storage conditions (2-8°C), with a reported density of 1.067 g/mL at 20°C [1]. In contrast, the directly comparable C3 homolog, N-Boc-3-isothiocyanatopropylamine, is a solid with a melting point of 67-72°C . Similarly, the C2 analog, N-Boc-2-isothiocyanatoethylamine, is also a solid [2]. This fundamental difference in physical state directly translates to operational advantages: the liquid C4 compound can be dispensed volumetrically with precision, is inherently soluble, and does not require reconstitution, whereas the solid C2 and C3 analogs require weighing and dissolution steps that introduce handling variability and potential solubility limitations.

Bioconjugation Automated synthesis Polymer chemistry

Spacer Length Specificity: The C4 Butyl Chain Provides Distinct Conformational Flexibility and Molecular Reach

The target compound incorporates a four-carbon (C4) aliphatic spacer between the Boc-protected amine and the isothiocyanate group. This spacer length is intermediate within the commercially available series, which includes C2 (ethyl), C3 (propyl), and C5 (pentyl) variants. While direct comparative crosslinking efficiency data are not available in the public literature for these exact compounds, the established principle in linker chemistry dictates that spacer length directly correlates with the distance between reactive sites and the flexibility of the resulting conjugate [1]. The C4 spacer provides a calculated extended chain length of approximately 5.0-5.5 Å (based on standard bond lengths and angles), which is distinct from the ~3.8 Å of the C3 spacer and the ~6.3 Å of the C5 spacer . This difference is substantial when designing conjugates where steric hindrance or precise molecular architecture is critical.

Crosslinking density Polymer network architecture PROTAC linker design

Purity Specification and Storage Stability: ≥97.0% Purity with Defined Refrigerated Storage Ensures Reproducible Conjugation

Commercially available tert-Butyl N-(4-isothiocyanatobutyl)carbamate from a major supplier is specified at a purity of ≥97.0%, with recommended storage at 2-8°C [1]. This purity level and storage condition are comparable to the C3 analog, which is also ≥97.0% (GC) but is a solid . However, the liquid C4 compound may offer superior long-term stability in solution-based formulations, though quantitative stability data are not publicly reported. The defined purity specification is critical for applications requiring precise stoichiometry, such as antibody-drug conjugate (ADC) synthesis or quantitative protein labeling.

Quality control Reproducibility GMP manufacturing

Recommended Applications for tert-Butyl N-(4-isothiocyanatobutyl)carbamate Based on Quantitative Differentiation


Synthesis of Heterobifunctional Crosslinkers and PROTAC Building Blocks

The liquid state and defined C4 spacer of tert-Butyl N-(4-isothiocyanatobutyl)carbamate make it particularly suitable for the synthesis of heterobifunctional crosslinkers used in PROTAC (proteolysis-targeting chimera) development. Its intermediate length provides adequate reach to link an E3 ligase ligand to a target protein ligand without imposing excessive flexibility that could reduce degradation efficiency [1]. The compound can be directly pipetted into reaction mixtures, streamlining high-throughput synthesis workflows.

Surface Functionalization and Bioconjugation in Aqueous Media

As a liquid reagent, this compound is readily miscible with organic solvents commonly used in bioconjugation (e.g., DMF, DMSO) and can be directly introduced into aqueous buffer systems for amine modification of proteins, peptides, or amine-functionalized surfaces. The isothiocyanate group reacts with primary amines under mild alkaline conditions (pH 8.5-9.5) to form stable thiourea linkages, while the Boc-protected amine remains intact for subsequent deprotection and further conjugation . This orthogonal reactivity is valuable for creating well-defined, multifunctional biomaterials.

Precursor to Free Amine Isothiocyanates for Polymer Crosslinking

In polymer chemistry, the Boc group serves as a protective moiety during initial polymer functionalization steps. After deprotection under acidic conditions (e.g., TFA in DCM), the resulting 4-isothiocyanatobutylamine can be used to introduce reactive isothiocyanate handles for subsequent crosslinking or grafting. The liquid nature of the protected precursor facilitates homogeneous mixing with polymer solutions, and the C4 spacer provides sufficient flexibility for efficient crosslinking without compromising the mechanical integrity of the polymer network [2].

Automated Synthesis and High-Throughput Screening Campaigns

The liquid form of tert-Butyl N-(4-isothiocyanatobutyl)carbamate is a distinct advantage for laboratories employing automated liquid handling systems. Unlike its solid C2 and C3 counterparts, it can be aspirated and dispensed directly from source vials without the need for pre-dissolution steps, reducing error and increasing throughput. This property is especially valuable in medicinal chemistry for generating focused libraries of thiourea-containing compounds or in bioconjugation for parallel protein labeling experiments [1][2].

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